[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-hydroxypropyl)amine
Description
(4-Bromo-3-ethoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a 4-bromo-3-ethoxyphenyl group linked via a sulfonyl bridge to a 3-hydroxypropylamine moiety. Its molecular formula is C₁₁H₁₅BrNO₄S, with a molar mass of 354.21 g/mol. The sulfonamide group (-SO₂NH-) is a classic pharmacophore known for enzyme inhibition, while the hydroxyl group enhances solubility via hydrogen bonding .
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYMMLRJMEWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-ethoxyphenyl)sulfonylamine typically involves a multi-step process:
Bromination: The starting material, 3-ethoxyphenylamine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.
Amine Introduction: Finally, the sulfonylated intermediate is reacted with 3-hydroxypropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-3-ethoxyphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis:
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which (4-Bromo-3-ethoxyphenyl)sulfonylamine exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with enzyme active sites, inhibiting their activity. The bromine atom and ethoxy group can also influence the compound’s binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine
- Structure : Features a benzylamine core with ethoxy and methoxy substituents, connected to a morpholine ring via a propyl chain.
- Key Differences: Substituents: Lacks bromine and sulfonamide; instead, it has methoxy and morpholine groups. Applications: Morpholine derivatives are common in drug design (e.g., antipsychotics) due to their bioavailability .
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
- Structure : Combines a bromo-fluorophenyl group with a piperidine-linked propylamine.
- Key Differences :
- Halogenation : Fluorine’s electronegativity enhances metabolic stability compared to ethoxy.
- Amine Group : Piperidine (cyclic tertiary amine) increases lipophilicity, favoring blood-brain barrier penetration, unlike the primary amine in the target compound.
- Molecular Weight : 329.25 g/mol vs. 354.21 g/mol, impacting pharmacokinetics .
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- Structure : Contains a bromophenyl group, pyridine ring, and dimethylated amine.
- Key Differences :
- Aromatic Interactions : Pyridine enables π-π stacking with biological targets, unlike the ethoxyphenyl group.
- Amine Basicity : Dimethylamine (tertiary) is less basic than hydroxypropylamine (primary), altering ionization and solubility.
- Applications : Pyridine-containing compounds are prevalent in kinase inhibitors .
4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine
- Structure : Pyrazole ring with bromine and methylsulfonylpropylamine.
- Key Differences :
- Core Heterocycle : Pyrazole’s dual nitrogen atoms enable diverse binding modes compared to the phenyl sulfonamide.
- Sulfonyl Group : Methylsulfonyl is more electron-withdrawing than the ethoxy group, affecting electronic distribution.
- Applications : Pyrazoles are used in COX-2 inhibitors and agrochemicals .
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Structure : Triazole-linked hydroxypropyl groups around a central amine.
- Key Differences :
- Functionality : Triazoles enable metal chelation (e.g., Cu⁺ in click chemistry), unlike the sulfonamide’s enzyme-targeting role.
- Solubility : Multiple hydroxyl groups enhance water solubility, surpassing the single hydroxypropyl in the target compound.
- Applications : Used in bioconjugation and polymer chemistry .
Research Findings and Implications
- Synthetic Routes : The target compound is likely synthesized via sulfonylation of 4-bromo-3-ethoxyphenyl sulfonyl chloride with 3-hydroxypropylamine, following the sulfonyl halide + amine reaction .
- Bioactivity : Bromine’s halogen bonding may enhance target binding affinity, while the hydroxypropyl group improves solubility—advantages over morpholine or piperidine derivatives in aqueous environments .
- Limitations : The absence of heterocycles (e.g., pyridine, triazole) may reduce versatility in metal coordination or aromatic interactions compared to analogues .
Biological Activity
(4-Bromo-3-ethoxyphenyl)sulfonylamine is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The compound's unique structure, which includes a brominated phenyl ring and an ethoxy group, suggests various mechanisms of action that may be beneficial in therapeutic applications.
Chemical Structure and Properties
The molecular formula of (4-Bromo-3-ethoxyphenyl)sulfonylamine is CHBrNOS, with a molecular weight of approximately 315.21 g/mol. The presence of the sulfonamide functional group is significant because sulfonamides are known for their broad range of biological activities, particularly in pharmaceuticals as antibacterial agents and enzyme inhibitors.
The biological activity of (4-Bromo-3-ethoxyphenyl)sulfonylamine primarily involves the inhibition of specific enzymes or receptors. This mechanism is crucial for its potential therapeutic effects. The compound can participate in various chemical reactions, including nucleophilic substitutions facilitated by bases like sodium hydride and reductions using agents such as lithium aluminum hydride.
Inhibition Studies
Quantitative analyses have shown that modifications on the phenolic ring significantly affect the biological activity of sulfonamide compounds. Structure-activity relationship (SAR) studies are essential for optimizing efficacy. For instance, compounds with similar structures have demonstrated varying levels of inhibition against enzymes like acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 1 | 2.7 | AChE |
| 2 | 49.85 | Antitumor |
| 3 | 7.01 | Topoisomerase IIa |
Case Studies
Several studies have investigated the biological implications of related compounds:
- Acetylcholinesterase Inhibition : Research indicates that compounds bearing a similar structural motif to (4-Bromo-3-ethoxyphenyl)sulfonylamine exhibit significant AChE inhibitory activity, which is vital for Alzheimer's disease therapeutics .
- Antitumor Activity : A study on related pyrazole derivatives showed promising results against various cancer cell lines, suggesting that structural modifications can enhance anticancer properties .
- Histamine Synthesis Inhibition : Another investigation highlighted the ability of brominated phenolic compounds to inhibit histamine synthesis, providing insights into potential applications in allergy treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
